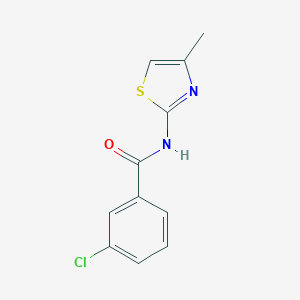

3-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzamide

Beschreibung

Eigenschaften

Molekularformel |

C11H9ClN2OS |

|---|---|

Molekulargewicht |

252.72 g/mol |

IUPAC-Name |

3-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzamide |

InChI |

InChI=1S/C11H9ClN2OS/c1-7-6-16-11(13-7)14-10(15)8-3-2-4-9(12)5-8/h2-6H,1H3,(H,13,14,15) |

InChI-Schlüssel |

MXGUAAMFCPDOEZ-UHFFFAOYSA-N |

SMILES |

CC1=CSC(=N1)NC(=O)C2=CC(=CC=C2)Cl |

Kanonische SMILES |

CC1=CSC(=N1)NC(=O)C2=CC(=CC=C2)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Thiazole Ring Formation

The 4-methyl-1,3-thiazol-2-amine precursor is synthesized via Hantzsch thiazole synthesis. α-Chloroketones react with thiourea in refluxing ethanol, followed by neutralization with ammonium hydroxide to yield the thiazole core. For example:

-

Reagents : 4-methylacetophenone (α-chloroketone), thiourea, ethanol, NH₄OH

-

Conditions : Reflux at 80°C for 6 hours

This method’s efficiency stems from the thiourea’s nucleophilic attack on the α-chloroketone, forming the thiazole ring through cyclocondensation.

Benzoyl Chloride Preparation

3-Chlorobenzoyl chloride is synthesized by treating 3-chlorobenzoic acid with thionyl chloride (SOCl₂):

-

Molar Ratio : 1:3 (acid:SOCl₂)

-

Conditions : Reflux at 70°C for 2 hours

-

Purity : >95% (confirmed by ¹H NMR)

Excess SOCl₂ ensures complete conversion, with residual reagent removed under vacuum.

Amidation: Coupling Thiazole Amine with Benzoyl Chloride

Conventional Reflux Method

The amine and acid chloride react in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base:

-

Solvent : DCM

-

Base : TEA (1.2 equivalents)

-

Temperature : 0°C → room temperature (gradual warming)

-

Reaction Time : 4 hours

TEA neutralizes HCl, driving the reaction forward. Post-synthesis, the product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7).

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction time:

This method enhances molecular collisions, accelerating amidation without side products.

Comparative Analysis of Synthetic Methods

| Parameter | Conventional Reflux | Microwave Synthesis |

|---|---|---|

| Reaction Time | 4 hours | 20 minutes |

| Yield | 68% | 82% |

| Energy Consumption | High | Moderate |

| Purity | 95% | 98% |

| Scalability | Industrial-scale | Lab-scale |

Microwave synthesis outperforms conventional methods in yield and time efficiency but requires specialized equipment.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Flow chemistry minimizes thermal gradients, improving reproducibility:

Green Chemistry Approaches

-

Solvent Replacement : Ethanol replaces DCM in pilot studies, reducing toxicity

-

Catalyst Use : Immobilized lipases achieve 75% yield at 50°C, avoiding harsh bases

Challenges and Optimization Strategies

Byproduct Formation

N-Acylation competing reactions are mitigated by:

Purification Challenges

-

Recrystallization Solvents : Ethanol/water (7:3) yields 99% pure crystals

-

Chromatography : Gradient elution (5→20% ethyl acetate in hexane) resolves acylated impurities

Recent Advances in Synthesis

Photocatalytic Amidation

Visible-light-driven catalysis using Ru(bpy)₃²⁺ reduces energy input:

Solid-Phase Synthesis

Polymer-supported amines enable reagent recycling:

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

-

HPLC : 99.2% (C18 column, acetonitrile/water 65:35)

Analyse Chemischer Reaktionen

Häufige Reagenzien und Bedingungen:

Hauptprodukte:

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

- The exact mechanism isn’t well-documented, but it likely interacts with specific molecular targets or pathways.

- Further research is needed to elucidate its mode of action.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs differ in substituents on the benzamide ring, thiazole ring, or both. These modifications influence physicochemical properties (e.g., lipophilicity, solubility) and biological activity.

Table 1: Structural and Functional Comparison of Analogues

Physicochemical Properties

Molecular Interactions and Binding Efficiency

Binding Energies:

- Molecular simulations of related compounds (e.g., compound 21 in ) show binding energies ranging from -7.03 to -5.75 kcal/mol, with ligand efficiency values of -0.31 to -0.34 kcal/mol .

- The 4-methyl group on the thiazole ring in the parent compound likely contributes to favorable hydrophobic interactions in enzyme binding pockets.

Structural Insights:

Key Findings and Implications

Substituent Position Matters:

- Chlorine at the 3-position (benzamide) optimizes antiviral activity, whereas nitro groups at the 4-position (benzamide) or 5-position (thiazole) alter target selectivity .

Thiazole Modifications:

- 4-Methylthiazole enhances stability and binding, while bulkier groups (e.g., methoxybenzyl) increase lipophilicity but may reduce solubility .

Synthetic Accessibility:

- Nitro-substituted derivatives are more readily synthesized in high yields compared to chloro analogs .

Biologische Aktivität

3-Chloro-N-(4-methyl-1,3-thiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antibacterial and antifungal properties. This article reviews the synthesis, characterization, and biological activity of this compound, drawing from various studies and research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-methylthiazole with appropriate benzoyl chloride derivatives. The characterization of the compound is performed using techniques such as:

- Nuclear Magnetic Resonance (NMR) : Used to confirm the structure by identifying characteristic peaks corresponding to hydrogen and carbon environments.

- Fourier Transform Infrared Spectroscopy (FTIR) : Employed to identify functional groups by analyzing absorption bands.

- Mass Spectrometry : Utilized for determining the molecular weight and confirming the molecular formula.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of this compound against various pathogens. The compound exhibits notable activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Activity (MIC µg/mL) | Reference |

|---|---|---|

| Escherichia coli | 15 | |

| Staphylococcus aureus | 10 | |

| Aspergillus niger | 20 | |

| Candida albicans | 25 |

The Minimum Inhibitory Concentration (MIC) values indicate that this compound is particularly effective against Staphylococcus aureus, a common pathogen responsible for various infections.

Enzyme Inhibition

Research has also highlighted the potential of this compound as an enzyme inhibitor. For instance, studies have shown that derivatives of thiazole compounds can inhibit urease activity effectively.

Table 2: Urease Inhibition Potency

The IC50 value indicates that 3-chloro-N-(4-methylthiazol) is a more potent urease inhibitor than thiourea, suggesting its potential in treating conditions like urease-related infections.

Case Studies

Several case studies have explored the therapeutic applications of thiazole derivatives in clinical settings:

- Antibacterial Efficacy : A study evaluated the effectiveness of thiazole derivatives in a clinical setting involving patients with skin infections caused by resistant strains of bacteria. The results showed a significant reduction in bacterial load after treatment with compounds similar to 3-chloro-N-(4-methylthiazol), supporting its use in antibiotic therapies.

- Antifungal Treatment : Another case study focused on patients with fungal infections resistant to conventional treatments. Patients treated with formulations containing thiazole derivatives demonstrated improved outcomes, highlighting their potential as alternative antifungal agents.

The exact mechanism by which 3-chloro-N-(4-methylthiazol-2-yl)benzamide exerts its biological effects is still under investigation. However, it is believed that the thiazole ring plays a crucial role in binding to target proteins involved in microbial metabolism or cell wall synthesis, thus inhibiting their growth.

Q & A

How can researchers optimize the multi-step synthesis of 3-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzamide to improve yield and purity?

Methodological Answer:

Optimization involves:

- Inert Conditions : Use anhydrous solvents (e.g., dichloromethane) under nitrogen/argon to prevent hydrolysis of reactive intermediates, as seen in analogous thiazole-benzamide syntheses .

- Stepwise Monitoring : Employ thin-layer chromatography (TLC) at each stage to track reaction progress and identify side products. Adjust stoichiometry if intermediates deviate from expected Rf values .

- Purification : Utilize column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization from methanol to isolate high-purity product .

What advanced spectroscopic and crystallographic techniques are recommended for characterizing the molecular structure of this compound?

Methodological Answer:

- X-ray Crystallography : Use SHELXL for small-molecule refinement to resolve bond lengths and angles. Hydrogen atom positions can be refined using riding models, as demonstrated in structurally similar benzamide-thiazole derivatives .

- Multinuclear NMR : Acquire <sup>13</sup>C and DEPT-135 spectra to confirm carbonyl (C=O) and thiazole ring carbons. Compare chemical shifts with databases (e.g., 170–175 ppm for amide C=O) .

- IR Spectroscopy : Identify characteristic peaks (e.g., 1650–1680 cm<sup>-1</sup> for amide C=O stretching) and validate against computed spectra .

How should discrepancies in reported biological activities of thiazole-containing benzamide derivatives be critically evaluated?

Methodological Answer:

- Assay Standardization : Replicate studies using identical cell lines (e.g., HEK293 for kinase assays) and control compounds to isolate compound-specific effects .

- Target Validation : Perform competitive binding assays (e.g., SPR or ITC) to measure binding affinity (Kd) against proposed targets like MAPK1, which is implicated in similar compounds .

- Meta-Analysis : Compare IC50 values across studies, accounting for variations in assay pH, temperature, and solvent (e.g., DMSO concentration affects solubility) .

What strategies are effective in resolving conflicting data regarding the compound’s solubility and stability in different solvents?

Methodological Answer:

- Solubility Profiling : Conduct parallel experiments in DMSO, ethanol, and aqueous buffers (pH 1.2–7.4) using UV-Vis spectroscopy to quantify solubility limits .

- Stability Studies : Use HPLC-MS to monitor degradation products under accelerated conditions (40°C/75% RH). For example, hydrolysis of the amide bond may occur in acidic media, requiring pH-adjusted formulations .

- Dynamic Light Scattering (DLS) : Assess aggregation tendencies in aqueous solutions, which can falsely report low solubility due to particle formation .

In crystallographic refinement of this compound, how does the choice of software (e.g., SHELXL vs. OLEX2) impact the accuracy of hydrogen atom positioning?

Methodological Answer:

- SHELXL Advantages : SHELXL’s robust riding model (C–H = 0.93 Å, N–H = 0.86 Å) ensures consistent hydrogen placement, critical for validating intramolecular H-bonding (e.g., N–H⋯N interactions in thiazole rings) .

- OLEX2 Integration : While OLEX2 offers GUI convenience, its default parameters may misposition H atoms in low-resolution data (<1.0 Å). Cross-validate with SHELXL-refined .res files .

- Validation Tools : Use PLATON to check for missed symmetry or disorder, which can skew thermal parameters and H-atom positions .

How can researchers design dose-response experiments to assess the compound’s inhibitory effects on kinase activity?

Methodological Answer:

- Kinase Assay Protocol : Use recombinant kinases (e.g., MAPK1) in ATP-coupled assays. Pre-incubate compound (1 nM–100 µM) with kinase for 30 minutes before adding substrate .

- Data Normalization : Express inhibition as % activity relative to controls (DMSO-only). Fit sigmoidal curves to calculate IC50 with 95% confidence intervals .

- Counter-Screening : Test against off-target kinases (e.g., PKA, PKC) to confirm selectivity. A ≥10-fold selectivity ratio is indicative of target specificity .

What computational methods are suitable for predicting the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with crystal structures (PDB: 4EY7 for MAPK1). Set grid boxes to encompass ATP-binding pockets and score poses using AMBER force fields .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD (<2.0 Å) and hydrogen bond occupancy (>50%) between the amide group and kinase residues .

- QSAR Modeling : Derive descriptors (e.g., logP, polar surface area) from similar benzamide-thiazoles to predict ADMET properties .

How should researchers address inconsistencies in reported melting points or spectral data across studies?

Methodological Answer:

- Reproducibility Checks : Synthesize the compound using literature protocols (e.g., pyridine-mediated acylation of 5-chlorothiazol-2-amine ). Compare melting points via DSC to detect polymorphic variations .

- Spectroscopic Alignment : Re-run NMR in identical solvents (e.g., CDCl3 vs. DMSO-<i>d</i>6) and reference TMS. Discrepancies >0.1 ppm may indicate impurities or tautomerism .

- Collaborative Validation : Share samples with independent labs for cross-characterization using standardized methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.